molecular formula C21H16N2O2S B369852 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide CAS No. 477569-75-8

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B369852
CAS No.: 477569-75-8
M. Wt: 360.4g/mol
InChI Key: OHHQQVXTXQAWAJ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of 2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and other advanced techniques to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyacetamide moiety contributes to its ability to interact with various molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-20(14-25-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)26-21/h1-13H,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHQQVXTXQAWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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